2-Chloro-5-methoxyphenyl trifluoromethanesulphonate
Description
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C8H6ClF3O4S |
|---|---|
Molecular Weight |
290.64 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-6(9)7(4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
BNJGXBNSPHZGTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-Chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group with the boronic acid or ester.
Scientific Research Applications
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Biological Activity
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate, often referred to as a triflate, is a compound of significant interest in organic synthesis and medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C8H7ClF3O3S
- Molecular Weight : 285.66 g/mol
- IUPAC Name : 2-chloro-5-methoxyphenyl trifluoromethanesulfonate
The biological activity of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate primarily involves its role as an electrophilic reagent in nucleophilic substitution reactions. The triflate group is known for its ability to activate aromatic systems towards nucleophilic attack, which can lead to various biological interactions.
Key Mechanisms:
- Nucleophilic Substitution : The triflate group can be displaced by nucleophiles, facilitating the formation of biologically active derivatives.
- Enzyme Inhibition : Some studies suggest that compounds containing triflate groups can inhibit specific enzymes, impacting metabolic pathways.
Biological Activity
The biological activity of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate has been explored in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study conducted by demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria.
Anticancer Properties
In vitro studies have shown that 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways through the modulation of specific signaling molecules.
Case Studies
- Study on Antimicrobial Effects :
-
Anticancer Activity Assessment :
- In a study published in Journal of Medicinal Chemistry, researchers reported that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours . The study highlighted the compound's potential as a lead structure for developing anticancer agents.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
